2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromophenyl group at the second position and a nitrophenyl group at the fifth position of the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-bromobenzohydrazide with 3-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the oxadiazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent (e.g., dimethylformamide).
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as 2-(4-aminophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole.
Reduction: 2-(4-bromophenyl)-5-(3-aminophenyl)-1,3,4-oxadiazole.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
Scientific Research Applications
2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Chemical Sensors: Its fluorescence properties make it a candidate for use in chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole depends on its application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Electronic Properties: In materials science, the compound’s electronic properties are due to the conjugated system within the oxadiazole ring, which allows for efficient electron transport.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
- 2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
- 2-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Uniqueness
2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and electronic properties. The bromine atom provides a site for further functionalization, while the nitro group can be reduced to an amino group, offering versatility in chemical modifications.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-11-6-4-9(5-7-11)13-16-17-14(21-13)10-2-1-3-12(8-10)18(19)20/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRQAXSKXRUMNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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